molecular formula C7H4N2O3 B2445922 1,2,3-Benzoxadiazole-7-carboxylic acid CAS No. 1546503-21-2

1,2,3-Benzoxadiazole-7-carboxylic acid

Cat. No.: B2445922
CAS No.: 1546503-21-2
M. Wt: 164.12
InChI Key: SOGCLHMYYWFZIN-UHFFFAOYSA-N
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Description

1,2,3-Benzoxadiazole-7-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C₇H₄N₂O₃ . It is a derivative of benzoxadiazole, which is known for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a benzene ring fused with an oxadiazole ring and a carboxylic acid group at the 7th position.

Mechanism of Action

Target of Action

The primary target of 1,2,3-Benzoxadiazole-7-carboxylic acid is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of this compound with GSTs affects the normal functioning of these enzymes, thereby influencing the detoxification pathways in which they are involved . The inhibition of GSTs can lead to an accumulation of toxic compounds in cells, potentially triggering apoptosis .

Result of Action

The result of the action of this compound is the inhibition of GSTs, leading to the disruption of cellular detoxification processes. This can trigger apoptosis in tumor cells, making this compound a potential anticancer drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s fluorescence intensity . Additionally, safety data sheets suggest that the compound should be kept away from heat and sources of ignition, indicating that temperature and ignition sources could affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzoxadiazole-7-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-nitroaniline with carbon disulfide and sodium hydroxide, followed by oxidation, can yield the desired compound. The reaction conditions typically involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Benzoxadiazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1,2,3-Benzoxadiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

  • 1,2,3-Benzoxadiazole-5-carboxylic acid
  • 1,2,4-Benzoxadiazole-3-carboxylic acid
  • 1,3,4-Oxadiazole-2-carboxylic acid

Comparison: 1,2,3-Benzoxadiazole-7-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This structural difference can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. For instance, the position of the carboxylic acid group can affect the compound’s ability to interact with biological targets, making it more or less effective in certain applications.

Properties

IUPAC Name

1,2,3-benzoxadiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGCLHMYYWFZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546503-21-2
Record name 1,2,3-benzoxadiazole-7-carboxylic acid
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